![molecular formula C27H28N4O4 B11473845 N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11473845.png)
N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, and antifungal properties . The structure of this compound features a diazepino-benzimidazole core fused with a phenyl ring and a trimethoxybenzamide moiety, making it a unique and potentially valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 2-(aminomethyl)benzimidazole with ethyl acetoacetate to form a diazepinone-benzimidazole derivative . This intermediate is then subjected to further reactions with various reagents to introduce the phenyl and trimethoxybenzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, antibacterial, and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit viral polymerases or bacterial enzymes, thereby preventing the replication of pathogens .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4,5-dihydro-1H-[1,4]diazepino[1,2-a]indole-2(3H)-carboxamide
- N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-3-fluorobenzamide
Uniqueness
N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-3,4,5-trimethoxybenzamide is unique due to its specific structural features, including the trimethoxybenzamide moiety, which may confer distinct pharmacological properties compared to similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H28N4O4 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[4-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]benzimidazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C27H28N4O4/c1-33-23-15-18(16-24(34-2)26(23)35-3)27(32)28-19-9-11-20(12-10-19)30-13-6-14-31-22-8-5-4-7-21(22)29-25(31)17-30/h4-5,7-12,15-16H,6,13-14,17H2,1-3H3,(H,28,32) |
InChI Key |
IIRPYFRFSMRYCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCN4C(=NC5=CC=CC=C54)C3 |
Origin of Product |
United States |
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